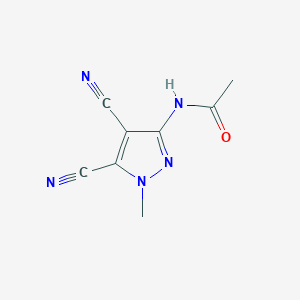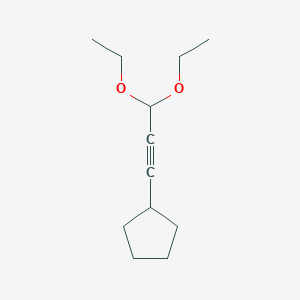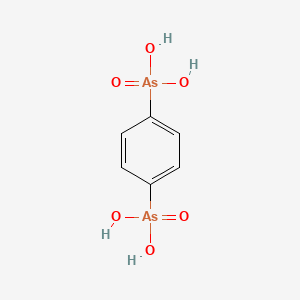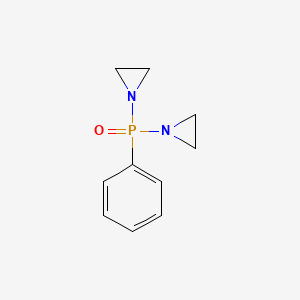
5-Hydroxy-2,4-dimethoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2,4-dimethoxybenzaldehyde: is an organic compound with the molecular formula C9H10O4 . It is a derivative of benzaldehyde, characterized by the presence of hydroxyl and methoxy groups on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,4-dimethoxybenzaldehyde can be achieved through several methods. One common approach involves the hydroxylation of 2,4-dimethoxybenzaldehyde using suitable reagents and conditions. For instance, the reaction of 2,4-dimethoxybenzaldehyde with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Hydroxy-2,4-dimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5-Hydroxy-2,4-dimethoxybenzaldehyde is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds .
Biology: The compound has been studied for its potential biological activities, including antifungal and antibacterial properties. It can disrupt cellular antioxidation systems, making it a valuable tool in microbiological research .
Medicine: Research has shown that this compound may have therapeutic potential due to its ability to modulate oxidative stress pathways. It is being investigated for its role in treating fungal infections and other diseases .
Industry: In the industrial sector, this compound is used in the production of dyes, fragrances, and other specialty chemicals. Its unique chemical properties make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2,4-dimethoxybenzaldehyde involves its interaction with cellular antioxidation components. The compound can act as a redox-active agent, disrupting the balance of reactive oxygen species (ROS) within cells. This disruption can lead to oxidative stress, which can inhibit the growth of fungal and bacterial pathogens .
Molecular Targets and Pathways:
Superoxide Dismutases: The compound targets enzymes involved in the detoxification of superoxide radicals.
Glutathione Reductase: It can inhibit this enzyme, leading to an accumulation of oxidative stress within cells.
Comparaison Avec Des Composés Similaires
- 2-Hydroxy-4,5-dimethoxybenzaldehyde
- 4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)
- 2,5-Dimethoxybenzaldehyde
Comparison: 5-Hydroxy-2,4-dimethoxybenzaldehyde is unique due to the specific positioning of its hydroxyl and methoxy groups, which confer distinct chemical and biological properties. For example, Syringaldehyde, with hydroxyl and methoxy groups at different positions, exhibits different reactivity and biological activity .
Propriétés
Numéro CAS |
80832-63-9 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
5-hydroxy-2,4-dimethoxybenzaldehyde |
InChI |
InChI=1S/C9H10O4/c1-12-8-4-9(13-2)7(11)3-6(8)5-10/h3-5,11H,1-2H3 |
Clé InChI |
MDAZYFRWLVIJTF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-](/img/structure/B14002345.png)




![2-[[2-(2-Nitroimidazol-1-yl)acetyl]-(2-propanoyloxyethyl)amino]ethyl propanoate](/img/structure/B14002364.png)
![N-[2-(1,4-dimethyldibenzothiophen-2-yl)ethyl]formamide](/img/structure/B14002375.png)

![2-amino-9-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione](/img/structure/B14002387.png)

![4-[Bis(2-hydroxyethyl)amino]phenol](/img/structure/B14002394.png)

